6-Chloro-2,2-diethylhexanal

Description

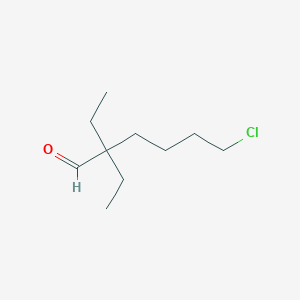

6-Chloro-2,2-diethylhexanal (C₁₀H₁₇ClO) is a chlorinated aldehyde featuring a hexanal backbone with a chlorine atom at the 6th carbon and two ethyl groups branching from the 2nd carbon. Potential applications include pharmaceutical intermediates, agrochemicals, or specialty organic synthesis due to its reactive aldehyde group and branched alkyl substituents .

Properties

CAS No. |

62498-24-2 |

|---|---|

Molecular Formula |

C10H19ClO |

Molecular Weight |

190.71 g/mol |

IUPAC Name |

6-chloro-2,2-diethylhexanal |

InChI |

InChI=1S/C10H19ClO/c1-3-10(4-2,9-12)7-5-6-8-11/h9H,3-8H2,1-2H3 |

InChI Key |

BGHGDVKFMWDXEM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)(CCCCCl)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2,2-diethylhexanal can be achieved through several methods. One common approach involves the chlorination of 2,2-diethylhexanal using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction typically occurs under reflux conditions, where the aldehyde is treated with the chlorinating agent in an inert solvent like dichloromethane or chloroform.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps like distillation or recrystallization are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2,2-diethylhexanal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium methoxide (NaOCH3) can replace the chlorine with a methoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium under acidic conditions.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

Oxidation: 6-Chloro-2,2-diethylhexanoic acid.

Reduction: 6-Chloro-2,2-diethylhexanol.

Substitution: 6-Methoxy-2,2-diethylhexanal.

Scientific Research Applications

6-Chloro-2,2-diethylhexanal has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological molecules.

Medicine: Research into its potential as a precursor for drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.

Industry: Utilized in the production of specialty chemicals and as a building block for complex molecular structures.

Mechanism of Action

The mechanism of action of 6-Chloro-2,2-diethylhexanal involves its reactivity with nucleophiles, particularly in biological systems. The aldehyde group can form covalent bonds with amino groups in proteins, leading to the formation of Schiff bases. This interaction can inhibit enzyme activity or alter protein function, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between 6-Chloro-2,2-diethylhexanal and related compounds:

| Compound Name | Molecular Formula | Functional Group | Substituents | Key Structural Features |

|---|---|---|---|---|

| This compound | C₁₀H₁₇ClO | Aldehyde | Cl (C6), 2×Et (C2) | Branched alkyl groups enhance steric hindrance |

| 5,5-Dichlorohexanal | C₆H₁₀Cl₂O | Aldehyde | 2×Cl (C5) | Higher halogen density; linear chain |

| (R)-6-Chloro-2-hexanol | C₆H₁₃ClO | Alcohol | Cl (C6), OH (C2) | Chiral center; less reactive than aldehyde |

| 6-Chloro-2-hexanone | C₆H₁₁ClO | Ketone | Cl (C6), CO (C2) | Electron-withdrawing ketone group |

| Ethyl 2-chloro-6-methoxynicotinate | C₉H₁₀ClNO₃ | Ester | Cl (C2), OMe (C6), ethyl ester | Aromatic ring; varied substitution sites |

Key Observations :

- Reactivity: The aldehyde functional group is more reactive than ketones (e.g., 6-Chloro-2-hexanone) or alcohols (e.g., (R)-6-Chloro-2-hexanol), favoring reactions like condensation or oxidation .

- Halogen Positioning : Chlorine at the terminal carbon (C6) in this compound may influence electronic effects differently than mid-chain halogens (e.g., 5,5-Dichlorohexanal) .

Physicochemical Properties

While explicit data for this compound are unavailable, trends can be inferred:

- Boiling Point: Expected to be higher than 6-Chloro-2-hexanone (due to stronger dipole-dipole interactions in aldehydes vs. ketones) but lower than 5,5-Dichlorohexanal (more halogenation increases molecular weight) .

- Solubility : The diethyl groups may reduce water solubility compared to linear aldehydes, aligning with hydrophobic trends in branched-chain compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.